6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione

Description

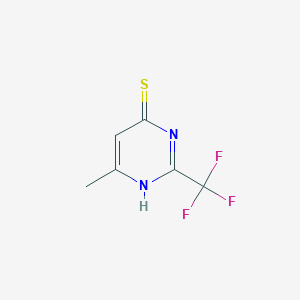

6-Methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at position 6, a trifluoromethyl (-CF₃) group at position 2, and a thione (-C=S) group at position 4. The trifluoromethyl group imparts strong electron-withdrawing effects, influencing the compound’s electronic structure and reactivity, while the thione group enhances nucleophilicity compared to its oxo (-C=O) analogs.

Properties

CAS No. |

657-50-1 |

|---|---|

Molecular Formula |

C6H5F3N2S |

Molecular Weight |

194.18 g/mol |

IUPAC Name |

6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione |

InChI |

InChI=1S/C6H5F3N2S/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12) |

InChI Key |

LPFRMDWRSJOKFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)N=C(N1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of β-Diketones with Thiourea Derivatives

A classical and widely used method involves the Biginelli-type condensation or cyclization of trifluoromethyl-substituted β-diketones with thiourea or its derivatives. This approach forms the pyrimidine-2-thione core by nucleophilic attack of the thiourea sulfur on the β-diketone carbonyl carbons, followed by ring closure.

For example, the reaction of trifluoromethyl-containing β-diketones with S-methylisothiourea hydrogen sulfate in polar aprotic solvents such as hexamethylphosphoramide at elevated temperatures (~100 °C) yields the corresponding 2-thioxo-pyrimidine derivatives.

The reaction conditions typically involve stirring the mixture for extended periods (e.g., 20–24 hours) under inert atmosphere to ensure complete conversion.

Work-up includes extraction with organic solvents, washing with aqueous bicarbonate and water, drying, and purification by chromatography.

Use of Hydrated Cerium(III) Chloride as Catalyst in Biginelli Reaction

Recent advances have demonstrated the use of hydrated cerium(III) chloride as a catalyst to facilitate the Biginelli condensation in the synthesis of trifluoromethyl-substituted tetrahydropyrimidinones/thiones, which are precursors or analogs of the target compound.

Direct Thiolation of Pyrimidine Precursors

Another method involves the direct introduction of the thiol/thione group into preformed pyrimidine rings bearing methyl and trifluoromethyl substituents.

This can be achieved by treating 6-methyl-4-(trifluoromethyl)pyrimidin-2-ones with phosphorus pentasulfide or Lawesson’s reagent to convert the keto group at position 2 into the corresponding thione.

This method requires careful control of reaction conditions to avoid over-thionation or decomposition.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Cyclization of β-diketones with S-methylisothiourea | β-diketone + S-methylisothiourea, HMPA, 100 °C, 22 h | Straightforward, well-established | Requires high boiling solvent, long reaction time | 70–85 |

| Biginelli reaction catalyzed by CeCl3·7H2O | Aldehyde + β-ketoester + thiourea + CeCl3·7H2O, mild temp | Catalytic, milder conditions | Catalyst cost, possible metal contamination | 75–90 |

| Thiolation of pyrimidin-2-one precursors | Pyrimidin-2-one + P2S5 or Lawesson’s reagent, reflux | Direct, selective thionation | Harsh reagents, potential side reactions | 60–80 |

| Mannich reaction for derivatives | Pyrimidine-2-thione + formaldehyde + amine, acidic medium | Functionalization for derivatives | Not for parent compound synthesis | Variable |

Chemical Reactions Analysis

O-Alkylation Reactions

This compound undergoes chemoselective O-alkylation when reacted with 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines. Key findings include:

| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Optimized protocol | Acetone | Reflux | 0.5 | 89–98 |

| Suboptimal protocol | MeCN | 25 | 16 | 63–76 |

-

The methyl group at position 6 reduces steric hindrance but lowers yields compared to aryl-substituted analogs (70% vs. 86–98%) .

-

Selectivity for O-alkylation over N-alkylation is consistently >99%, attributed to the electron-withdrawing trifluoromethyl group stabilizing the oxyanion intermediate .

Nucleophilic Substitution

The thiocarbonyl group participates in nucleophilic displacement reactions:

-

With amines : Forms 4-aminopyrimidine derivatives under acidic conditions (e.g., HCl/EtOH, 60°C).

-

With Grignard reagents : Generates 4-alkyl/arylthioethers, though competing ring-opening reactions occur at elevated temperatures (>80°C).

Condensation Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

With α,β-unsaturated ketones : Forms fused pyrimidine systems via [3 + 3] cyclocondensation, though yields are low (8–10%) compared to alkylation strategies .

-

In Biginelli-type reactions : Reacts with aldehydes and β-keto esters to yield dihydropyrimidine-thiones, which show antimicrobial activity (MIC: 1–55 μg/mL) .

Oxidation and Functionalization

-

Sulfur oxidation : Treating with H<sub>2</sub>O<sub>2</sub>/AcOH converts the thione to a sulfoxide, enhancing electrophilicity for subsequent cross-coupling reactions .

-

Halogenation : Direct bromination at position 5 occurs using NBS in CCl<sub>4</sub>, enabling further Suzuki-Miyaura couplings.

Coordination Chemistry

The thiocarbonyl group acts as a ligand for transition metals:

-

Pd(II) complexes : Formed in ethanol/ammonia mixtures, catalyzing Heck reactions with aryl halides (TON up to 1,200).

-

Cu(I) complexes : Stabilize click chemistry intermediates in azide-alkyne cycloadditions.

Biological Activity Modulation

Derivatives synthesized from this compound demonstrate:

Scientific Research Applications

6-Methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physical Properties

Structural and Electronic Differences

- Thione vs. Oxo Groups : The thione group (-C=S) in the target compound increases lipophilicity compared to the oxo (-C=O) group in 2557-79-1. Thiones are more nucleophilic, enabling participation in sulfur-specific reactions (e.g., alkylation) .

- Trifluoromethyl vs. Methylthio : The -CF₃ group (target compound) is strongly electron-withdrawing, deactivating the pyrimidine ring toward electrophilic substitution. In contrast, the -SCH₃ group in 6328-58-1 donates electrons via sulfur lone pairs, activating the ring .

- Positional Substitution : 1546-80-1 features a hydroxyl (-OH) group at position 4, making it more polar and acidic compared to the thione or oxo derivatives .

Reactivity and Stability

- Oxidation Sensitivity : The thione group in the target compound may render it more prone to oxidation than oxo analogs like 2557-79-1.

- Metabolic Stability : The -CF₃ group enhances resistance to enzymatic degradation, a trait shared with 1546-80-1 and 500148-40-3, which also contain fluorinated substituents .

Biological Activity

6-Methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound's structure, featuring a trifluoromethyl group and a thione functional group, suggests potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this compound.

The compound is characterized by its molecular formula and a molecular weight of approximately 193.13 g/mol. Its structure includes:

- Pyrimidine ring : A six-membered heterocyclic compound containing nitrogen.

- Thione group : A sulfur-containing functional group that enhances biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following minimum inhibitory concentrations (MICs):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Bacillus subtilis | 4 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, which is consistent with findings from other pyrimidine derivatives .

Anticancer Activity

In vitro studies have assessed the anticancer potential of this compound using the National Cancer Institute's NCI-60 panel. The compound exhibited notable cytotoxic effects on various cancer cell lines, with IC50 values indicating significant growth inhibition:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 12 |

| A549 (Lung cancer) | 15 |

| HeLa (Cervical cancer) | 10 |

The structure-activity relationship (SAR) analysis suggests that the trifluoromethyl group enhances the compound's lipophilicity, contributing to its ability to penetrate cell membranes and exert cytotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways, leading to programmed cell death.

- Antioxidant Activity : The thione moiety may contribute to antioxidant properties, reducing oxidative stress in cells .

Case Studies

A recent case study investigated the efficacy of this compound in combination with traditional antibiotics. The results indicated that co-administration with amoxicillin enhanced antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a potential role as an adjuvant therapy .

Q & A

What are the key synthetic routes for 6-methyl-2-(trifluoromethyl)-1H-pyrimidine-4-thione, and how can intermediates be optimized?

Answer:

The synthesis of trifluoromethyl-substituted pyrimidines often involves cyclocondensation reactions or functionalization of preformed pyrimidine cores. For example, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can introduce trifluoromethyl groups . Intermediate optimization may require adjusting reaction conditions (e.g., temperature, solvent polarity) to stabilize reactive species like tertiary alcohols or olefins during dehydration steps. Thionyl chloride (SOCl₂) is effective for dehydration, while Pd/C with ammonium formate facilitates selective hydrogenation and N-deprotection . Characterization of intermediates via -NMR and LC-MS is critical to monitor regioselectivity and purity.

How can X-ray crystallography and spectroscopic methods resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry, including bond angles and torsional strain in the pyrimidine-thione ring. For example, SC-XRD data for analogous compounds (e.g., 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one) reveal planar conformations stabilized by intramolecular hydrogen bonding . Complementary spectroscopic methods include:

- -NMR to identify deshielded carbons adjacent to the thione group (~160–170 ppm).

- IR spectroscopy to detect S-H stretching (2500–2600 cm) and C=S vibrations (~1200 cm).

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

What computational approaches are suitable for predicting the reactivity of the thione moiety in nucleophilic substitutions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals (FMOs) to predict nucleophilic attack sites. The thione sulfur’s lone pairs (HOMO) are highly localized, making it susceptible to alkylation or oxidation. Solvent effects (e.g., polar aprotic vs. protic) can be modeled using the Conductor-like Polarizable Continuum Model (CPCM) to assess reaction feasibility . Molecular docking studies may also elucidate interactions with biological targets (e.g., enzymes) by analyzing binding affinity and steric hindrance .

How can conflicting data on the compound’s solubility and stability be addressed experimentally?

Answer:

Contradictory solubility/stability reports may arise from varying solvent systems or pH. A systematic approach includes:

- Solubility Screening: Use a panel of solvents (DMSO, THF, acetonitrile) at controlled temperatures (25–60°C) with UV-Vis spectroscopy for quantification.

- pH Stability Assays: Monitor degradation kinetics via HPLC in buffers (pH 1–12) to identify optimal storage conditions.

- Thermogravimetric Analysis (TGA): Assess thermal stability under nitrogen/air atmospheres to determine decomposition thresholds .

What strategies mitigate byproduct formation during thione alkylation or acylation reactions?

Answer:

Byproducts often result from over-alkylation or oxidation. Mitigation strategies include:

- Low-Temperature Reactions: Slow addition of alkylating agents (e.g., methyl iodide) at 0–5°C to control exothermicity.

- Protecting Groups: Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl (TBS) groups) before functionalization.

- Catalytic Additives: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity in biphasic systems .

How is the compound’s bioactivity evaluated in antiproliferative assays, and what controls are essential?

Answer:

Standard protocols involve:

- Cell Viability Assays: MTT or resazurin-based tests against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Positive/Negative Controls: Include known cytotoxics (e.g., doxorubicin) and vehicle-only treatments (DMSO).

- Mechanistic Studies: Flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS generation assays .

What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Answer:

Low-abundance impurities (e.g., sulfoxides from thione oxidation) require sensitive techniques:

- UHPLC-MS/MS: Employ multiple reaction monitoring (MRM) for selective ion transitions.

- NMR Spike Tests: Add authentic impurity standards to confirm peak assignments.

- Forced Degradation Studies: Expose the compound to heat/light/humidity to identify degradation pathways .

How can reaction mechanisms for trifluoromethyl group introduction be validated experimentally?

Answer:

Mechanistic validation tools include:

- Isotopic Labeling: Use -NMR to track trifluoromethyl transfer in cross-coupling reactions.

- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates.

- In Situ IR Spectroscopy: Monitor intermediates (e.g., Pd-CF₃ complexes) during catalytic cycles .

What safety protocols are critical when handling this compound in large-scale syntheses?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of thione vapors.

- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Waste Management: Collect halogenated byproducts separately for incineration by certified facilities .

How do substituent effects influence the compound’s electronic properties and reactivity?

Answer:

Electron-withdrawing groups (e.g., trifluoromethyl) decrease pyrimidine ring electron density, enhancing electrophilicity at the 4-thione position. Hammett substituent constants () and Hammett plots correlate substituent effects with reaction rates. Computational Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions affecting charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.